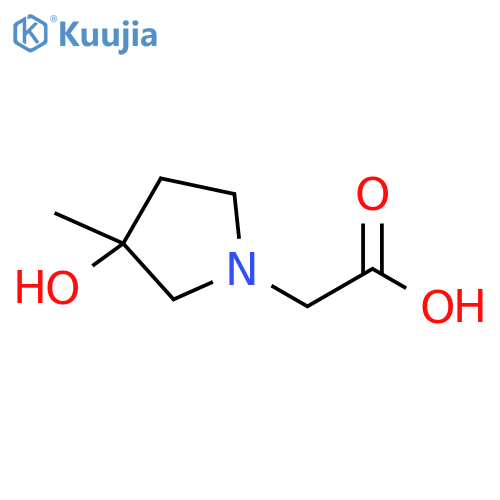Cas no 1695867-48-1 (1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl-)

1695867-48-1 structure
商品名:1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl-
CAS番号:1695867-48-1
MF:C7H13NO3
メガワット:159.183022260666
CID:5253945
1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl-
-
- インチ: 1S/C7H13NO3/c1-7(11)2-3-8(5-7)4-6(9)10/h11H,2-5H2,1H3,(H,9,10)
- InChIKey: NQNWOPQMPXQVSJ-UHFFFAOYSA-N
- ほほえんだ: N1(CC(O)=O)CCC(O)(C)C1
1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067012-1g |
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 95% | 1g |
¥5180.0 | 2023-04-10 | |
| Enamine | EN300-396920-5.0g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 5g |
$3065.0 | 2023-05-30 | ||
| Enamine | EN300-396920-0.1g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 0.1g |
$366.0 | 2023-05-30 | ||
| Enamine | EN300-396920-0.05g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 0.05g |
$245.0 | 2023-05-30 | ||
| Enamine | EN300-396920-0.25g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 0.25g |
$524.0 | 2023-05-30 | ||
| 1PlusChem | 1P01BJKG-1g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 95% | 1g |
$1369.00 | 2024-06-19 | |
| Aaron | AR01BJSS-5g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 95% | 5g |
$4240.00 | 2023-12-15 | |
| 1PlusChem | 1P01BJKG-5g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 95% | 5g |
$3851.00 | 2023-12-20 | |
| Enamine | EN300-396920-0.5g |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 0.5g |
$824.0 | 2023-05-30 | ||
| 1PlusChem | 1P01BJKG-50mg |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid |
1695867-48-1 | 95% | 50mg |
$354.00 | 2024-06-19 |
1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl- 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
1695867-48-1 (1-Pyrrolidineacetic acid, 3-hydroxy-3-methyl-) 関連製品
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
